

RC-3095 TFA: A Technical Overview of Preclinical Anti-Tumor Activity

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Compound of Interest		
Compound Name:	RC-3095 TFA	
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Introduction

RC-3095 TFA is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor, a G-protein coupled receptor frequently overexpressed in various malignancies.[1][2] The binding of bombesin-like peptides to this receptor stimulates autocrine and paracrine signaling pathways that promote tumor growth, proliferation, and survival.[1][2] RC-3095 TFA competitively inhibits this interaction, thereby disrupting downstream signaling cascades and exhibiting significant anti-tumor activity in a range of preclinical cancer models. [1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-neoplastic effects of RC-3095 TFA, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

RC-3095 TFA exerts its anti-tumor effects primarily by blocking the GRP receptor, which is a key mediator of cancer cell proliferation.[1] The GRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand GRP, stimulates phospholipase C (PLC).[3][4] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively, culminating in the activation of downstream signaling pathways that promote cell growth and survival.[4]



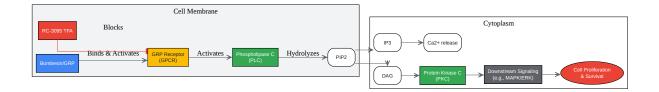




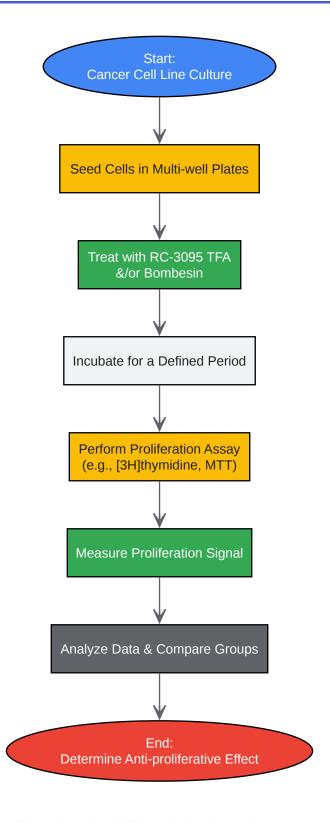
Furthermore, the anti-tumor activity of **RC-3095 TFA** has been linked to the downregulation of the epidermal growth factor receptor (EGFR), suggesting a cross-talk between these two critical signaling pathways in cancer.[5]

Below is a diagram illustrating the GRP receptor signaling pathway and the inhibitory action of **RC-3095 TFA**.









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